molecular formula C8H6BrF3O B1276439 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene CAS No. 402-07-3

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B1276439
CAS No.: 402-07-3
M. Wt: 255.03 g/mol
InChI Key: FQLLPTWRKUGXEN-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Relay Propagation of Crowding

  • Abstract : The study by Schlosser et al. (2006) explores the relay propagation of crowding, specifically focusing on the trifluoromethyl group's role as both an emitter and transmitter of steric pressure. They discovered that the introduction of a methoxy group at the peri-position impedes the deprotonation of bromo(trifluoromethyl)quinoline, highlighting the impact of methoxy groups in steric pressure propagation. This has implications for understanding steric effects in chemical reactions involving similar compounds (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Role in Structural Elucidation and Isomerization

  • Abstract : The research by Li et al. (1995) involved the structural analysis and stereochemistry of a compound related to 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. This study contributes to understanding the structural dynamics and isomerization processes in similar chemical compounds (Li, Lundquist, Soubbotin, & Stomberg, 1995).

Utilization in Diels-Alder Components

  • Abstract : Volle and Schlosser (2002) explored the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, highlighting its use in the Diels-Alder reaction. This demonstrates the compound's versatility as a component in synthesizing functionalized benzene and pyridine derivatives (Volle & Schlosser, 2002).

Site-Selective Functionalization

  • Abstract : Dmowski and Piasecka-Maciejewska (1998) conducted a study on the regioselective metalation and subsequent functionalization of 1,3-bis(trifluoromethyl)benzene. Their work showcases the potential for selectively introducing functional groups into similar compounds, a crucial aspect in organic synthesis and material science (Dmowski & Piasecka-Maciejewska, 1998).

Electrochemical Bromination

  • Abstract : Kulangiappar, Anbukulandainathan, and Raju (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, leading to derivatives that are structurally related to this compound. This study provides insights into the electrochemical modification of similar aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Synthesis of Isoindoles

  • Abstract : Kuroda and Kobayashi (2015) developed a method for synthesizing 1-substituted 3-alkoxy-1H-isoindoles, starting from compounds closely related to this compound. This research contributes to the synthesis of isoindole derivatives, which are significant in pharmaceutical and material sciences (Kuroda & Kobayashi, 2015).

Mechanism of Action

Target of Action

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are known to inhibit coactivator-associated arginine methyltransferase (CARM1) , a protein involved in the regulation of gene expression.

Mode of Action

It is known that the compound can undergo reactions with lithium diisopropylamide (lida) at -100°c to give 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Biochemical Pathways

Given its role in the synthesis of carm1 inhibitors , it may indirectly influence pathways regulated by this protein, including gene expression and cellular differentiation.

Result of Action

The molecular and cellular effects of this compound are likely dependent on the specific biochemical context in which it is used. As a reactant in the synthesis of CARM1 inhibitors , its action could potentially lead to reduced activity of this protein, affecting gene expression and cellular differentiation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reaction with LIDA is temperature-dependent . Other factors, such as pH and the presence of other chemical species, could also potentially influence its reactivity and stability.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and methylation reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which are crucial for the compound’s reactivity and stability in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes. The molecular mechanism of this compound involves a combination of covalent and non-covalent interactions that are essential for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound may induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic fluxes by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity. The transport and distribution of this compound are essential for its pharmacokinetic properties and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within the cell. The compound’s subcellular distribution can influence its efficacy and safety in therapeutic applications .

Properties

IUPAC Name

1-bromo-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLLPTWRKUGXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407308
Record name 1-bromo-2-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-07-3
Record name 1-bromo-2-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methoxy-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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